Bis(pentafluorophenyl)methane

Beschreibung

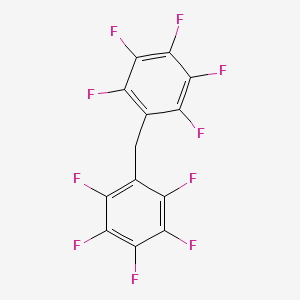

Bis(pentafluorophenyl)methane is an organofluorine compound with the molecular formula C13H2F10. It is characterized by the presence of two pentafluorophenyl groups attached to a central methane carbon. This compound is notable for its high thermal stability and unique electronic properties, making it valuable in various scientific and industrial applications.

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H2F10/c14-4-2(5(15)9(19)12(22)8(4)18)1-3-6(16)10(20)13(23)11(21)7(3)17/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSLTVJMUSSXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H2F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345206 | |

| Record name | Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5736-46-9 | |

| Record name | Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Design and Mechanistic Insights

The most well-documented synthesis of bis(pentafluorophenyl)methane involves the transition-metal-free deoxygenation of carbon monoxide (CO) using a silylium–hydroborate system. This method, developed by Devillard et al. (2017), exploits the synergistic reactivity of tris(pentafluorophenyl)borane (BCF) and a tertiary silane. The reaction proceeds via the following steps:

Formation of a Silylium–Hydroborate Ion Pair :

Tertiary silane 1H, 2-[(diphenylsilyl)methyl]-6-methylpyridine reacts with BCF to generate an intramolecular pyridine-stabilized silylium ion (1+-HBCF). This ion pair exhibits enhanced electrophilicity, enabling activation of the CO triple bond.CO Cleavage and C–C Bond Formation :

The silylium–hydroborate system cleaves the C≡O bond of CO, facilitating the formation of a boryloxysilane intermediate. This step involves double C–Csp² bond formation, yielding a B-(diarylmethyl)-B-aryl-boryloxysilane complex.Pinacol-Mediated Termination :

Treatment of the intermediate with pinacol (2,3-dimethyl-2,3-butanediol) induces deoxygenation, culminating in the isolation of this compound as a stable product.

Mechanistic Highlights :

- Density functional theory (DFT) calculations support an equilibrium between the silylium–hydroborate ion pair and the silane–borane mixture, which drives CO activation.

- The absence of transition metals distinguishes this method from conventional carbonyl deoxygenation strategies, offering a sustainable alternative for fluorinated hydrocarbon synthesis.

Experimental Procedure and Optimization

The synthesis is conducted under inert atmosphere conditions to prevent side reactions with moisture or oxygen. Key experimental parameters include:

| Parameter | Detail |

|---|---|

| Silane Precursor | 1H, 2-[(diphenylsilyl)methyl]-6-methylpyridine |

| Borane Catalyst | Tris(pentafluorophenyl)borane (BCF) |

| Solvent | Not explicitly stated (presumed aprotic, e.g., dichloromethane) |

| Termination Reagent | Pinacol |

| Product Isolation | Trituration with pentanes yields pure this compound |

Critical Considerations :

- The methyl substituent on the pyridine ring is essential for stabilizing the silylium ion, preventing adduct formation observed in non-methylated analogues.

- Excess pinacol ensures complete deoxygenation of the intermediate, though stoichiometric ratios remain unspecified in the literature.

Applications and Implications

This compound’s strong electron-withdrawing properties make it valuable in:

Analyse Chemischer Reaktionen

Reactivity with Transition Metals

Bis(pentafluorophenyl)methane also participates in various reactions involving transition metals:

-

Formation of Metal Complexes : The compound can react with transition metals such as platinum and zirconium, leading to the formation of metal complexes that feature this compound as a ligand. For instance, reactions with dialkyl zirconocenes have been reported where bis(pentafluorophenyl)borane participates in alkyl/hydride exchange processes, yielding stable metal-ligand complexes .

-

Cleavage Reactions : The compound has been involved in cleavage reactions where it acts as a ligand or stabilizing agent for metal centers during catalytic cycles. These reactions often result in significant alterations in the coordination environment around the metal, affecting its reactivity and selectivity in subsequent transformations .

Reaction Mechanisms

The mechanisms underlying the reactions involving this compound often involve complex pathways that include:

-

Alkyl/Hydride Exchange : In reactions with boranes or transition metals, this compound can undergo alkyl/hydride exchange processes, which are crucial for forming new metal-ligand complexes .

-

Formation of Stable Intermediates : Many reactions lead to the formation of stable intermediates that can be further manipulated or transformed into other valuable compounds. For example, the interaction with carbon monoxide results in zwitterionic species that facilitate further transformations .

Characterization Techniques

The characterization of this compound and its derivatives typically involves:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for determining structural information and confirming product formation.

-

Mass Spectrometry (MS) : Employed for molecular weight determination and verification of compound purity.

-

X-ray Crystallography : Utilized for elucidating the three-dimensional structures of complexes formed with transition metals.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Bis(pentafluorophenyl)methane serves as a versatile ligand in coordination chemistry, forming complexes with various metal centers. The fluorinated phenyl groups enhance the electron-withdrawing ability of the ligand, making it suitable for stabilizing metal complexes that would otherwise be unstable.

Case Study: Mercury Complexes

Research has demonstrated the successful synthesis of coordination complexes involving bis(pentafluorophenyl)mercury. These complexes exhibit a stable C-Hg-C arrangement, which is crucial for their structural integrity. Notably, the complexation with ligands such as 2,2-bipyridine and 1,10-phenanthroline has shown promising results, indicating that fluorine substitution can overcome the Lewis acidity limitations typically associated with diphenylmercury .

Catalysis

The compound has been explored for its catalytic properties, particularly in organic synthesis and polymerization processes. The presence of pentafluorophenyl groups enhances the reactivity of metal catalysts.

Table: Catalytic Applications

Material Science

The unique properties of this compound make it an attractive candidate for applications in material science. Its high thermal stability and chemical inertness are beneficial for developing advanced materials.

Case Study: Coatings

Research indicates that bis(pentafluorophenyl) compounds can be utilized in coatings that require high resistance to temperature and chemical exposure. These coatings are applicable in various industries, including electronics and aerospace, where durability is critical .

Biological Applications

Emerging studies have begun to investigate the biological activities of this compound derivatives. The fluorinated structure may influence biological interactions, potentially leading to novel therapeutic agents.

Antitumor Activity

Recent findings suggest that derivatives of this compound exhibit antiproliferative effects against certain cancer cell lines. The mechanism appears to involve interference with cellular processes essential for tumor growth .

Wirkmechanismus

The mechanism of action of bis(pentafluorophenyl)methane involves its ability to participate in various chemical reactions due to the electron-withdrawing nature of the pentafluorophenyl groups. These groups stabilize reaction intermediates and transition states, facilitating reactions such as nucleophilic substitution and oxidation. The compound’s unique electronic properties also make it a valuable tool in the study of molecular interactions and reaction mechanisms.

Vergleich Mit ähnlichen Verbindungen

Tris(pentafluorophenyl)methane: Contains three pentafluorophenyl groups attached to a central methane carbon.

Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups attached to a benzene ring.

Pentafluorophenylborane: Contains a pentafluorophenyl group attached to a boron atom.

Comparison:

Uniqueness: Bis(pentafluorophenyl)methane is unique due to the presence of two pentafluorophenyl groups, which impart distinct electronic properties and reactivity compared to similar compounds.

Reactivity: The electron-withdrawing nature of the pentafluorophenyl groups makes this compound more reactive in nucleophilic substitution and oxidation reactions compared to tris(pentafluorophenyl)methane and bis(trifluoromethyl)benzene.

Applications: While all these compounds have applications in organic synthesis and materials science, this compound is particularly valuable in the study of reaction mechanisms and molecular interactions due to its unique electronic properties.

Biologische Aktivität

Bis(pentafluorophenyl)methane (BPFM), a compound characterized by its unique fluorinated phenyl groups, has garnered attention due to its potential biological activities. This article explores the biological activity of BPFM based on diverse research findings, including its pharmacological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

BPFM is a derivative of bis(phenyl)methane, where each phenyl group is substituted with five fluorine atoms. This modification significantly alters the compound's electronic properties and hydrophobicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that BPFM and its derivatives may exhibit anticancer properties. For instance, compounds similar to BPFM have shown promising results in inhibiting the proliferation of various cancer cell lines. A study investigating bis(indolyl)methane derivatives reported that certain functionalized derivatives displayed IC50 values in the low micromolar range against cancer cell lines such as HT-29 and HeLa, suggesting a potential for BPFM analogs in cancer therapy .

The mechanism by which BPFM exerts its biological effects may involve interactions with specific proteins or enzymes. For instance, bis(phenyl)methane derivatives have been studied as inhibitors of thrombin, a key enzyme in the coagulation cascade. These inhibitors bind tightly to thrombin's active site, demonstrating significant potency due to their structural features that enhance binding affinity . The binding involves both hydrophobic interactions and enthalpic contributions from specific amino acid residues in the enzyme's active site.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of BPFM on various cell lines. The results indicate that while some derivatives exhibit potent antiproliferative activity against cancer cells, they also show varying degrees of toxicity towards healthy cells. For instance, selectivity indices calculated for certain derivatives suggest a therapeutic window that could be exploited for cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the BPFM structure can significantly influence its biological activity. For example, substituting different functional groups on the pentafluorophenyl rings has been shown to enhance or diminish anticancer efficacy and selectivity towards different cell types .

Data Tables

| Compound | IC50 (μM) | Target Cell Line | Selectivity Index |

|---|---|---|---|

| This compound derivative A | 3.21 | HT-29 (cancer) | 8 |

| This compound derivative B | 15.99 | T. brucei (parasite) | 5.93 |

| This compound derivative C | 14.66 | Leishmania major | >100 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.